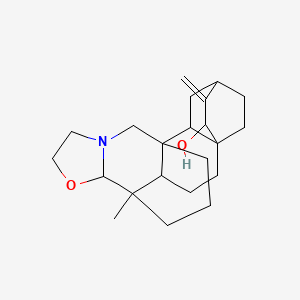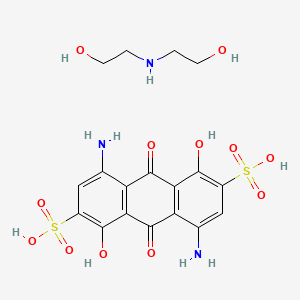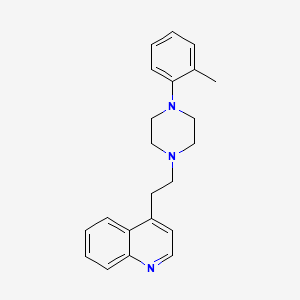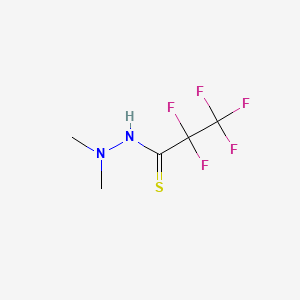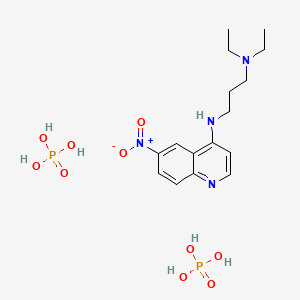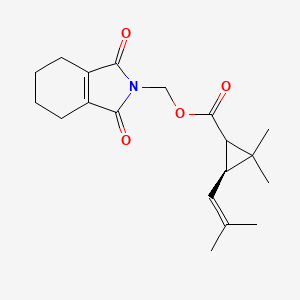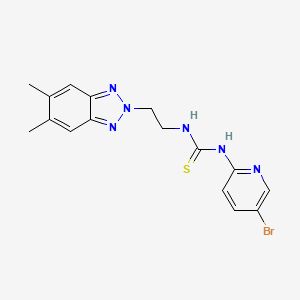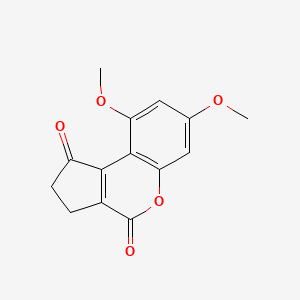
2,3-Dihydro-7,9-dimethoxycyclopenta(c)(1)benzopyran-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7,9-dimethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7,9-Dimethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Shares a similar core structure but differs in functional groups.
2,3-Dihydropyran: Another related compound with a different ring structure.
Uniqueness
2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
1150-37-4 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
7,9-dimethoxy-2,3-dihydrocyclopenta[c]chromene-1,4-dione |
InChI |
InChI=1S/C14H12O5/c1-17-7-5-10(18-2)13-11(6-7)19-14(16)8-3-4-9(15)12(8)13/h5-6H,3-4H2,1-2H3 |
InChIキー |
JXDKCTHGAOIBAD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C3=C(CCC3=O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


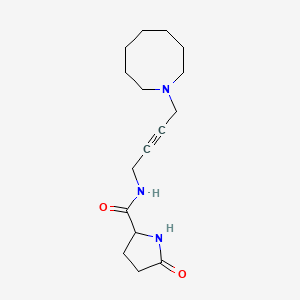

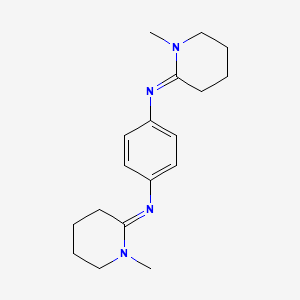
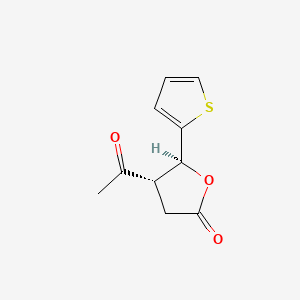
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
